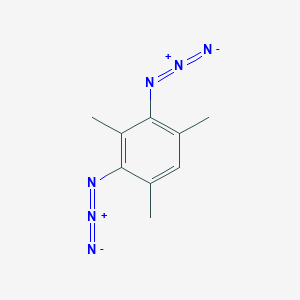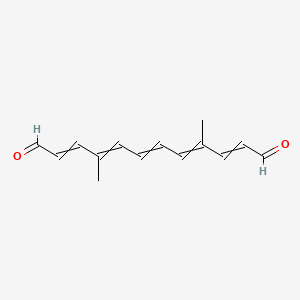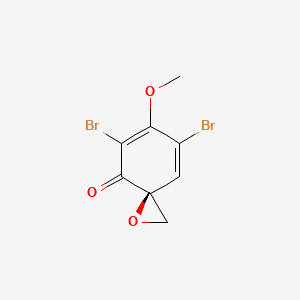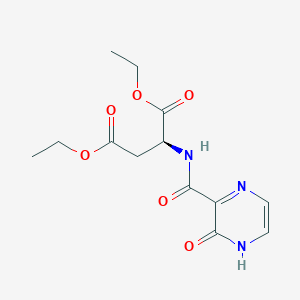
2,4-Diazido-1,3,5-trimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diazido-1,3,5-trimethylbenzene is an organic compound with the molecular formula C₉H₁₀N₆ It is characterized by the presence of two azido groups (-N₃) attached to a benzene ring substituted with three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diazido-1,3,5-trimethylbenzene typically involves the diazotization of 2,4,6-trimethyl-1,3-phenylenediamine followed by azidation. The reaction conditions often include the use of sodium nitrite (NaNO₂) in an acidic medium to form the diazonium salt, which is then treated with sodium azide (NaN₃) to introduce the azido groups .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require careful control of reaction conditions to ensure safety and yield, given the potentially hazardous nature of azido compounds.
Chemical Reactions Analysis
Types of Reactions: 2,4-Diazido-1,3,5-trimethylbenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The azido groups can be replaced by nucleophiles such as amines or alcohols under appropriate conditions.
Thermal Decomposition: The compound can decompose thermally, releasing nitrogen gas (N₂) and forming reactive intermediates.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃), amines, or alcohols in the presence of a suitable solvent.
Thermal Decomposition: Elevated temperatures, often studied using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile, products can include substituted benzene derivatives.
Thermal Decomposition: Gaseous products such as nitrogen (N₂), carbon monoxide (CO), and carbon dioxide (CO₂).
Scientific Research Applications
2,4-Diazido-1,3,5-trimethylbenzene has several applications in scientific research:
Materials Science: Used in the synthesis of high-energy materials and polymers with specific properties.
Energetic Materials: Due to its high nitrogen content, it is explored for use in explosives and propellants.
Chemical Synthesis: Acts as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2,4-Diazido-1,3,5-trimethylbenzene primarily involves the release of nitrogen gas upon decomposition. This release of gas can drive various chemical processes, making it useful in applications requiring rapid gas evolution. The azido groups are thermally labile, and their decomposition can lead to the formation of reactive intermediates that participate in further chemical reactions .
Comparison with Similar Compounds
2,4-Diisocyanato-1,3,5-trimethylbenzene: Another derivative of 1,3,5-trimethylbenzene, but with isocyanate groups instead of azido groups.
4,6-Diazido-N,N-dimethyl-1,3,5-triazin-2-amine: A nitrogen-rich compound with similar energetic properties.
Uniqueness: 2,4-Diazido-1,3,5-trimethylbenzene is unique due to its specific substitution pattern and the presence of two azido groups, which impart distinct reactivity and energetic properties. Its high nitrogen content and potential for rapid gas evolution make it particularly valuable in the field of energetic materials .
Properties
CAS No. |
646054-88-8 |
|---|---|
Molecular Formula |
C9H10N6 |
Molecular Weight |
202.22 g/mol |
IUPAC Name |
2,4-diazido-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C9H10N6/c1-5-4-6(2)9(13-15-11)7(3)8(5)12-14-10/h4H,1-3H3 |
InChI Key |
LAOFZMXMVSVMQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1N=[N+]=[N-])C)N=[N+]=[N-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetamide,N,N-bis(isopropyl)-2-[[1-[2-oxo-2-(piperidin-1-YL)ethyl]-1H-benzo[D]imidazol-2-YL]thio]-](/img/structure/B12581749.png)

![Phosphoramidic dichloride, [(cyclohexylamino)carbonyl]-](/img/structure/B12581759.png)

![N-[3-(Butylsulfamoyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12581764.png)
![3-{(1E)-N-[3-(Triethoxysilyl)propyl]ethanimidoyl}hex-5-en-2-one](/img/structure/B12581768.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-(2-iodoethoxy)ethyl]-](/img/structure/B12581776.png)


![1-Pyrrolidinecarboxamide, 2-[4-(1-methylethoxy)phenyl]-5-oxo-](/img/structure/B12581792.png)
![1H-Pyrrolo[2,3-b]pyridine-1-ethanamine, 6-bromo-N,N-dimethyl-](/img/structure/B12581795.png)
![Benzenecarbothioic acid, 4-[(trimethylsilyl)ethynyl]-, S-2-pyridinyl ester](/img/structure/B12581799.png)

